

An In-depth Technical Guide to 1,3-Dibromohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,3-Dibromohexane	
Cat. No.:	B3142702	Get Quote

Introduction: The term "**1,3-dibromohexane**" can refer to two distinct chemical compounds: the linear **1,3-dibromohexane** and the cyclic **1,3-dibromocyclohexane**. Due to this ambiguity, this technical guide provides a comprehensive overview of both isomers, detailing their chemical identifiers, physical and chemical properties, representative synthesis protocols, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Part 1: 1,3-Dibromohexane (Linear)

The linear isomer, **1,3-dibromohexane**, is a less commonly documented compound compared to its cyclic counterpart. It is characterized by a six-carbon aliphatic chain with bromine atoms attached to the first and third carbon atoms.

Identifiers and Chemical Properties

Detailed experimental data for the physical properties of **1,3-dibromohexane** are not readily available in published literature. The following tables summarize its key identifiers and computed properties.

Table 1: Identifiers for **1,3-Dibromohexane**



Identifier	Value
CAS Number	51104-99-5[1][2]
Molecular Formula	C ₆ H ₁₂ Br ₂ [1][2]
Molecular Weight	243.97 g/mol [2]
IUPAC Name	1,3-Dibromohexane
Canonical SMILES	CCCC(Br)CCBr
InChI	InChI=1S/C6H12Br2/c1-2-3-6(8)4-5-7/h6H,2- 5H2,1H3
InChlKey	BMTSGRVTBHQZOB-UHFFFAOYSA-N

Table 2: Computed Physical Properties of 1,3-Dibromohexane

Property	Value
XLogP3	3.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	4
Exact Mass	241.93058 Da
Monoisotopic Mass	241.93058 Da
Topological Polar Surface Area	0 Ų
Heavy Atom Count	8
Complexity	45.8

Note: The properties in Table 2 are computationally predicted and have not been experimentally verified in readily available literature.

Synthesis and Reactivity



Experimental Protocols:

A specific, detailed experimental protocol for the synthesis of **1,3-dibromohexane** is not well-documented in common chemical literature. However, a plausible synthetic route would involve the bromination of **1,3-hexanediol** using a suitable brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids. Another potential route could be the anti-Markovnikov addition of hydrogen bromide to hex-**1**-en-**3**-ol followed by substitution of the hydroxyl group, or a two-step process starting from a suitable unsaturated precursor.

Reactivity:

The reactivity of **1,3-dibromohexane** is dictated by the two carbon-bromine bonds. The bromine at the **1**-position is a primary alkyl halide, while the bromine at the **3**-position is a secondary alkyl halide. This difference in substitution will influence the rates and mechanisms of nucleophilic substitution and elimination reactions. The primary bromide is more susceptible to S_n2 reactions, while the secondary bromide can undergo both S_n1 and S_n2 reactions, as well as E1 and E2 eliminations, depending on the reaction conditions (nucleophile/base strength, solvent, temperature). Intramolecular reactions, such as cyclization to form a substituted cyclopropane or cyclopentane, may also be possible under certain conditions.

Safety and Handling

A specific Safety Data Sheet (SDS) for **1,3-dibromohexane** (CAS 51104-99-5) is not readily available. However, based on the data for related dibromoalkanes, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. It is expected to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

Part 2: 1,3-Dibromocyclohexane (Cyclic)

1,3-Dibromocyclohexane is a cyclic compound that exists as cis and trans stereoisomers. Its conformational properties, particularly the preference for the diequatorial conformation in the trans isomer to minimize steric hindrance, significantly influence its reactivity.

Identifiers and Chemical Properties

Table 3: Identifiers for 1,3-Dibromocyclohexane



Identifier	Value
CAS Number	3725-17-5[3][4]
Molecular Formula	C ₆ H ₁₀ Br ₂ [3][4]
Molecular Weight	241.95 g/mol [5][6]
IUPAC Name	1,3-Dibromocyclohexane[5]
Canonical SMILES	C1CC(CC(C1)Br)Br[5]
InChI	InChI=1S/C6H10Br2/c7-5-2-1-3-6(8)4-5/h5- 6H,1-4H2[4][5]
InChlKey	IHAGUHVDXDPWCN-UHFFFAOYSA-N[7]

Table 4: Physical Properties of 1,3-Dibromocyclohexane

Property	Value	Source
Boiling Point	224.6 ± 23.0 °C at 760 mmHg	Predicted[8]
Density	1.8 ± 0.1 g/cm ³	Predicted[8]
Flash Point	94.8 ± 21.9 °C	Predicted[8]
Refractive Index	1.553	Predicted[8]
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C	Predicted[8]
logP	3.17	Predicted[8]

Synthesis and Reactivity

Experimental Protocols:

While a specific protocol for 1,3-dibromocyclohexane is not readily available, a representative synthesis for a dibromocyclohexane is the bromination of cyclohexene to yield 1,2-dibromocyclohexane. A plausible route to 1,3-dibromocyclohexane could involve the allylic bromination of cyclohexene with N-bromosuccinimide (NBS) to form 3-bromocyclohexene, followed by the addition of HBr across the double bond.



Representative Synthesis: Bromination of Cyclohexene to 1,2-Dibromocyclohexane[9]

Materials:

- Cyclohexene (1.5 moles)
- Carbon tetrachloride (445 mL total)
- Absolute alcohol (15 mL)
- Bromine (1.3 moles)
- Ice-salt bath
- 2-L three-necked, round-bottomed flask with a separatory funnel, mechanical stirrer, and thermometer
- 1-L modified Claisen flask

Procedure:

- A solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol is placed in the three-necked flask.
- The flask is cooled in an ice-salt bath to -5°C with stirring.
- A solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride is added from the separatory funnel at a rate that maintains the reaction temperature at or below -1°C.
 This addition takes approximately three hours.
- After the addition is complete, the reaction mixture is transferred to a Claisen flask.
- Carbon tetrachloride and excess cyclohexene are distilled off using a water bath.
- The product is then distilled under reduced pressure using an oil bath. The fraction boiling at 99–103°C/16 mm is collected.
- Yield: Approximately 95% of the theoretical amount.



Reactivity and Dehydrobromination:

The reactivity of 1,3-dibromocyclohexane is influenced by its stereochemistry. The trans isomer, which predominantly exists in a diequatorial conformation, is more stable.[8] Elimination reactions (dehydrobromination) are significant reactions for dibromocyclohexanes. Treatment of vicinal dibromides (like 1,2-dibromocyclohexane) with a strong base can lead to the formation of a cyclohexadiene.[10][11] For 1,3-dibromocyclohexane, elimination of two molecules of HBr would also lead to the formation of 1,3-cyclohexadiene. The mechanism is typically an E2 elimination, which requires an anti-periplanar arrangement of a proton and the leaving group (bromine). The feasibility and rate of this reaction depend on the availability of abstractable protons in the correct stereochemical orientation.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1,3-dibromocyclohexane (CAS 3725-17-5) is not readily available. Based on the SDS for bromocyclohexane and trans-1,2-dibromocyclohexane, the following precautions should be taken. The compound may be a combustible liquid and may cause skin and eye irritation.[4] It is advised to handle it in a chemical fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

Mandatory Visualizations Chemical Structures



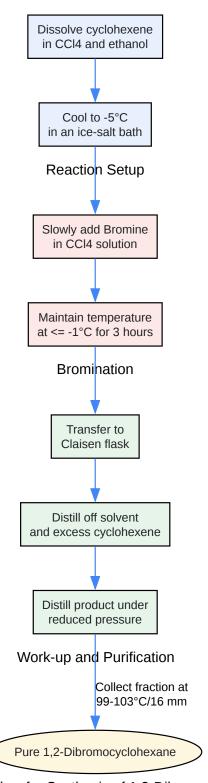


Figure 3. Workflow for Synthesis of 1,2-Dibromocyclohexane



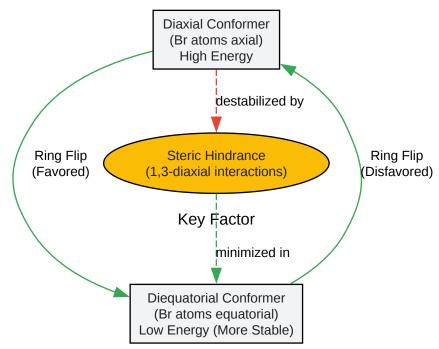


Figure 4. Conformational Isomers of trans-1,3-Dibromocyclohexane

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dibromohexane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3142702#1-3-dibromohexane-cas-number-and-identifiers]

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